molecular formula C23H21NO3 B3513599 ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B3513599
M. Wt: 359.4 g/mol
InChI Key: SOCBBLVJDXLXSN-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzo[g]indole core, which is a fused ring system combining benzene and indole structures, making it a significant scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.

    Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Carboxylation: The carboxylate group is introduced via esterification, typically using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 5-position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of 5-keto-2-methyl-1H-benzo[g]indole-3-carboxylate.

    Reduction: Formation of ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. For instance, it could inhibit enzyme activity by occupying the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the benzyl group at the 1-position.

    1-Benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the ethyl ester group.

Uniqueness

Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both benzyl and ethyl ester groups can influence its solubility, stability, and interaction with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 1-benzyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-3-27-23(26)21-15(2)24(14-16-9-5-4-6-10-16)22-18-12-8-7-11-17(18)20(25)13-19(21)22/h4-13,25H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCBBLVJDXLXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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